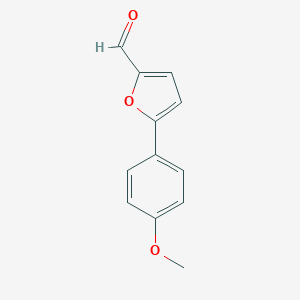

5-(4-メトキシフェニル)フラン-2-カルバルデヒド

概要

説明

Synthesis Analysis

The synthesis of related benzofuran compounds typically involves several steps, including the protection of hydroxyl groups, ortho-bromination of phenols, and employing conditions conducive to forming the desired furan rings. A notable approach includes the use of starting materials like methyl ferulate for biomimetic synthesis, highlighting the compound's complexity and the precision required in its synthesis (Hutchinson, Luetjens, & Scammells, 1997); (Kuo & Wu, 1996).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been elucidated using techniques such as X-ray powder diffraction (XRPD) and density functional theory (DFT). These studies confirm the compound's triclinic structure and provide insights into its intermolecular interactions through Hirshfeld surface analysis and fingerprint plots, showcasing the detailed geometry and electronic structure (Rahmani et al., 2017).

Chemical Reactions and Properties

Furan-2-carbaldehyde compounds are versatile C1 building blocks used in synthesizing bioactive molecules, such as quinazolin-4(3H)-ones, through photocatalytic C–C bond cleavage. This demonstrates the compound's reactivity and potential in creating complex molecular architectures without the need for protecting groups, highlighting its role in green chemistry (Yu et al., 2018).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as 5-(4-Methoxyphenyl)furan-2-carbaldehyde, are influenced by their molecular structure. The thermodynamic properties, including the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation, have been determined using methods like the Knudsen’s effusion method, providing valuable data for understanding the compound's stability and phase behavior (Dibrivnyi et al., 2015).

Chemical Properties Analysis

The chemical properties of 5-(4-Methoxyphenyl)furan-2-carbaldehyde and its derivatives can be explored through their reactivity with various electrophilic and nucleophilic reagents. Studies show that these compounds undergo reactions leading to the formation of various derivatives, demonstrating their chemical versatility and the potential for creating a wide range of functional materials (Soliman & El-Sakka, 2017).

科学的研究の応用

医薬品

医療分野では、この化合物はその潜在的な治療効果について研究されています。 これは、特に新しい薬理学的薬剤の開発におけるさまざまな生物活性分子の合成におけるビルディングブロックです . その誘導体は、ウレアーゼ阻害活性について研究されており、ウレアーゼ産生菌が原因となる病気の治療につながる可能性があります .

材料科学

5-(4-メトキシフェニル)フラン-2-カルバルデヒド: は、材料科学において、フラン系ポリマーや小分子の合成のための前駆体として使用されます。 これらの材料は、特定の機械的および熱的特性を持つ新規複合材料の製造に用途があります .

化学合成

この化合物は、有機合成において汎用性の高い中間体として機能します。これは、縮合や環化などのさまざまな化学反応を通じて、複雑な分子を構築するために使用されます。 ウレアーゼ阻害剤として有望な結果を示しているフランカルコンの合成におけるその役割は、注目すべき例です .

環境科学

環境科学では、5-(4-メトキシフェニル)フラン-2-カルバルデヒドの誘導体は、重金属やその他の汚染物質を結合する能力について研究されています。 これは、環境浄化と汚染制御の新しい方法につながる可能性があります .

分析化学

この化合物のユニークな化学構造により、分析化学では、機器の校正や新しい分析方法の開発のための標準として有用です。 これは、反応機構と速度論を研究するために使用できます .

薬理学

薬理学的には、5-(4-メトキシフェニル)フラン-2-カルバルデヒドは、創薬における役割のために重要です。 これは、潜在的な抗炎症および抗癌活性を持つものを含む、さまざまな薬理学的に活性な化合物の合成における主要な中間体です .

生化学

生化学では、この化合物は酵素相互作用と阻害の研究に使用されます。 その誘導体は、疾患状態に関与する生化学的経路を理解するために重要であり、新しい生化学的アッセイの開発につながる可能性があります .

農業

農業研究には、農薬の合成における5-(4-メトキシフェニル)フラン-2-カルバルデヒドの使用が含まれます。 これは、より環境に優しく効果的な新しい殺虫剤や除草剤の開発におけるその潜在的な用途について調査されています .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements indicate that it is harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312+P330) .

特性

IUPAC Name |

5-(4-methoxyphenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCUGGGXLKGQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374875 | |

| Record name | 5-(4-methoxyphenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34070-33-2 | |

| Record name | 5-(4-methoxyphenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Methoxyphenyl)-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

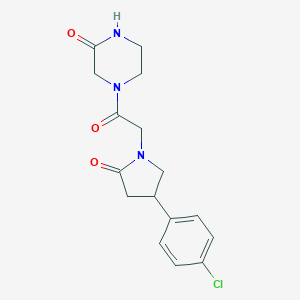

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the crystal structure of 5-(4-Methoxyphenyl)furan-2-carbaldehyde thiosemicarbazone in understanding its biological activity?

A: The X-ray crystallography study revealed that 5-(4-Methoxyphenyl)furan-2-carbaldehyde thiosemicarbazone (compound 8 in the study) adopts a Z conformation about the N1-C12 bond. [] This conformation is stabilized by an intramolecular N2-H…O2 hydrogen bond. Understanding the molecule's preferred conformation in its solid state provides valuable insights for researchers exploring its interactions with biological targets. This information could be crucial for further developing this compound as a potential drug candidate.

Q2: How does the antitumor activity of 5-(4-Methoxyphenyl)furan-2-carbaldehyde thiosemicarbazone compare to other compounds in the study?

A: The research indicates that 5-(4-Methoxyphenyl)furan-2-carbaldehyde thiosemicarbazone demonstrated significant antitumor activity, particularly against the LNCaP prostate cancer cell line with an IC50 of 13.31 μM. [] While other compounds in the study, like 5-nitro-furan-2-carbaldehyde thiosemicarbazone (compound 5), showed broader activity against various cancer cell lines, compound 8’s specific potency against LNCaP cells suggests a potential targeted therapeutic application for prostate cancer. Further research is needed to elucidate the mechanism of action and assess its efficacy in vivo.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44190.png)

![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)